molecular formula C12H10N4OS B5814140 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile

5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile

Cat. No. B5814140
M. Wt: 258.30 g/mol
InChI Key: GAQQFLKLMCFXCU-RIYZIHGNSA-N
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Description

5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isothiazole family, which has shown promising results in various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in various biological processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as arthritis and asthma. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile is its potential therapeutic applications in various diseases. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a potential candidate for further development. However, one of the limitations of this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile. One of the future directions is to further investigate its mechanism of action and identify specific targets that can be inhibited by this compound. Additionally, further studies are needed to optimize the therapeutic potential of this compound and identify potential drug candidates. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects. Further research is needed to optimize its therapeutic potential and identify potential drug candidates.

Synthesis Methods

The synthesis of 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile is a multi-step process that involves the reaction of various reagents. The most common method for the synthesis of this compound is the reaction of 2-aminothiazole with benzaldehyde in the presence of a catalyst such as ammonium acetate. The resulting product is then reacted with methyl iodide to form the corresponding methylated product, which is further reacted with potassium cyanide to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 5-(2-benzylidenehydrazino)-3-methoxyisothiazole-4-carbonitrile have been extensively studied in scientific research. This compound has shown promising results in various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

properties

IUPAC Name

5-[(2E)-2-benzylidenehydrazinyl]-3-methoxy-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-11-10(7-13)12(18-16-11)15-14-8-9-5-3-2-4-6-9/h2-6,8,15H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQFLKLMCFXCU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1C#N)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NSC(=C1C#N)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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